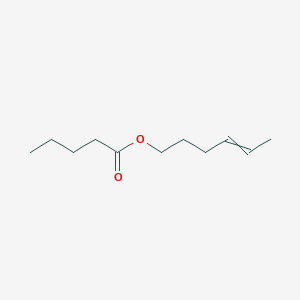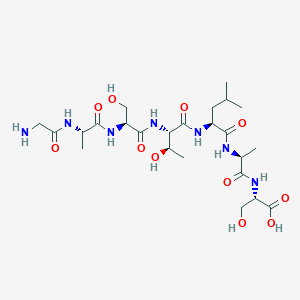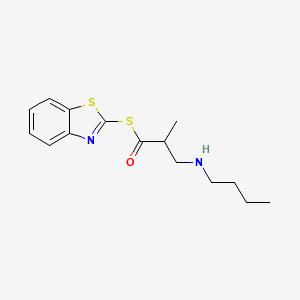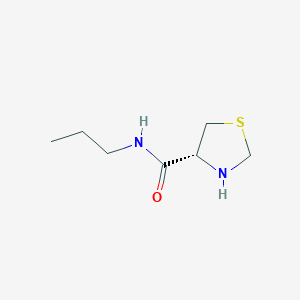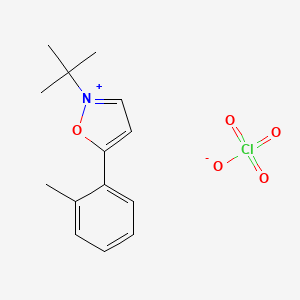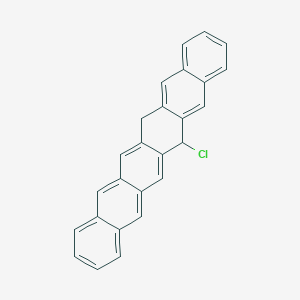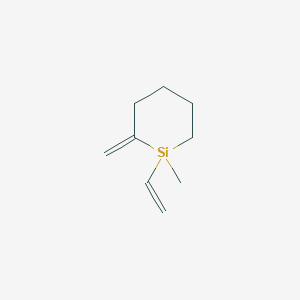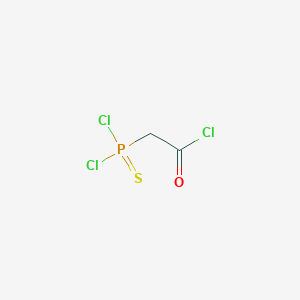
1-(Furan-2-YL)-7-hydroxyheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-YL)-7-hydroxyheptan-1-one is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-YL)-7-hydroxyheptan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan and heptanal.
Condensation Reaction: The furan ring is introduced through a condensation reaction between furan and heptanal in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA) and methanol.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-YL)-7-hydroxyheptan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitric acid are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
1-(Furan-2-YL)-7-hydroxyheptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)-7-hydroxyheptan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
5-Hydroxymethylfurfural: Another furan derivative with applications in green chemistry.
2,5-Furandicarboxylic Acid: Used in the production of bio-based polymers.
Uniqueness
1-(Furan-2-YL)-7-hydroxyheptan-1-one is unique due to its specific structure, which combines the furan ring with a hydroxylated heptanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
918525-77-6 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-(furan-2-yl)-7-hydroxyheptan-1-one |
InChI |
InChI=1S/C11H16O3/c12-8-4-2-1-3-6-10(13)11-7-5-9-14-11/h5,7,9,12H,1-4,6,8H2 |
InChI Key |
QRXUHCJQTKFIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


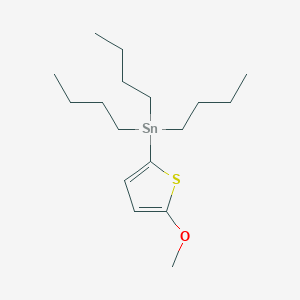
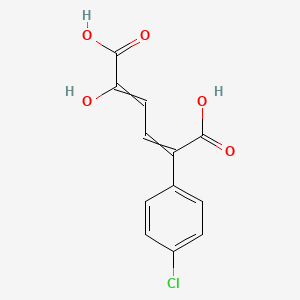
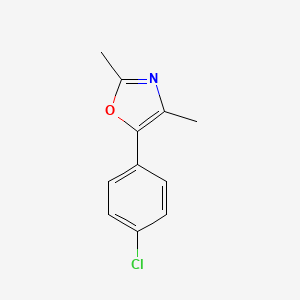
![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
